

Application Notes and Protocols: Resolution of Tris(ethylenediamine)cobalt(III) Enantiomers

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Compound of Interest

Compound Name: *Tris(ethylenediamine)cobalt(III)*

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This document provides a detailed procedure for the chemical resolution of the enantiomers of **Tris(ethylenediamine)cobalt(III)**, a classic experiment in inorganic chemistry with relevance to the principles of stereochemistry and chiral separation.

Introduction

Tris(ethylenediamine)cobalt(III) chloride, $[\text{Co}(\text{en})_3]\text{Cl}_3$, is a coordination complex that exists as a pair of non-superimposable mirror images, known as enantiomers.^{[1][2]} These enantiomers, designated as Δ and Λ , are optically active, meaning they rotate the plane of polarized light in opposite directions.^{[2][3]} The resolution of this racemic mixture into its individual enantiomers is a foundational technique in coordination chemistry, demonstrating the principles of chirality in octahedral complexes.^{[1][4]} This procedure is crucial for studying the stereospecific properties of these complexes and has applications in asymmetric catalysis and as chiral resolving agents themselves.^[5]

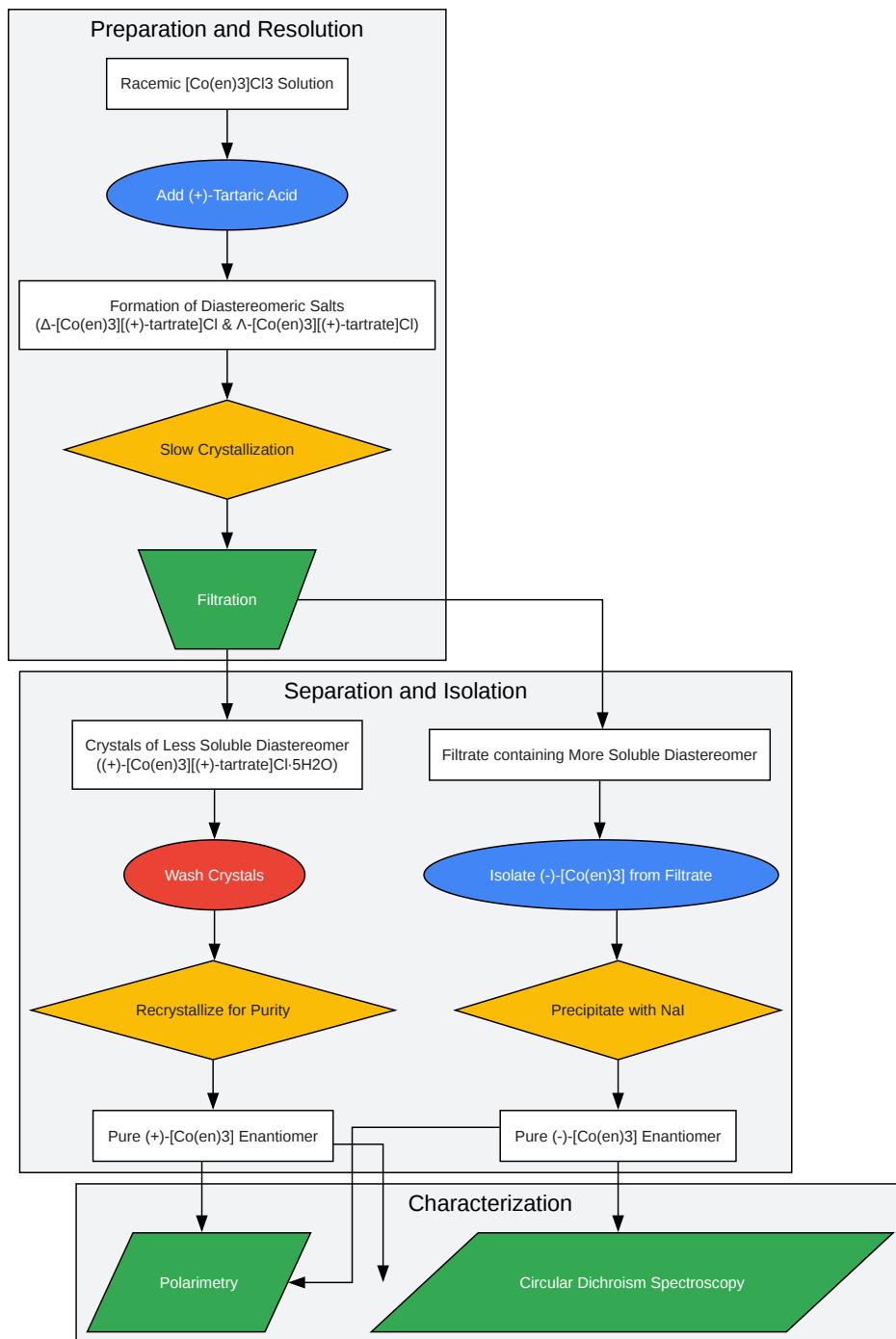
Principle of Resolution

The resolution process relies on the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. In this protocol, (+)-tartaric acid is used as the resolving agent.^{[1][4][6]} The resulting diastereomeric salts, $\Delta\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$ and $\Lambda\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$, have different physical properties, most notably different solubilities.^{[3][7]} This difference in solubility allows for the selective crystallization of the less soluble

diastereomer, enabling their separation.^{[6][7]} Once separated, the diastereomers can be converted back to the individual enantiomers of the cobalt complex.

Mandatory Visualization

The following diagram illustrates the workflow for the resolution of **Tris(ethylenediamine)cobalt(III)** enantiomers.

Workflow for the Resolution of $[\text{Co}(\text{en})_3]^{3+}$ Enantiomers[Click to download full resolution via product page](#)

Caption: Workflow for the resolution of $[\text{Co}(\text{en})_3]^{3+}$ enantiomers.

Experimental Protocols

Reagents	Equipment
Racemic Tris(ethylenediamine)cobalt(III) chloride ($[\text{Co}(\text{en})_3]\text{Cl}_3$)	Beakers (100 mL, 250 mL)
(+)-Tartaric acid	Stirring hot plate and magnetic stir bar
Sodium hydroxide (NaOH)	Filtration apparatus (Büchner funnel, filter flask)
Sodium iodide (NaI)	Ice bath
Ethanol (95% and absolute)	Polarimeter
Acetone	pH indicator paper
Distilled water	Watch glass
Hydrochloric acid (HCl, concentrated)	Spatula and weighing balance

The starting racemic complex is prepared by the air oxidation of a Co(II) salt in the presence of ethylenediamine.[1][4]

- Dissolve a cobalt(II) salt (e.g., $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) in water.
- Add an aqueous solution of ethylenediamine.
- Bubble air through the solution for several hours to oxidize Co(II) to Co(III).
- The resulting $[\text{Co}(\text{en})_3]^{3+}$ complex can be isolated as the chloride salt by adding HCl and cooling, yielding yellow-orange crystals of racemic $[\text{Co}(\text{en})_3]\text{Cl}_3$.[1]

This protocol is adapted from established procedures.[6][7]

Step 1: Dissolution of the Racemic Complex

- In a 100 mL beaker, dissolve 6.0 g of racemic $[\text{Co}(\text{en})_3]\text{Cl}_3$ in 20 mL of warm distilled water with stirring.[6]

Step 2: Formation of Diastereomeric Salts

- To the solution from Step 1, add 2.6 g of (+)-tartaric acid and stir until it dissolves.[6]

- Add 1.4 g of NaOH to the stirring solution.[6]
- Gently heat the solution until all solids have dissolved.

Step 3: Crystallization of the Less Soluble Diastereomer

- Remove the beaker from the heat and allow it to cool slowly to room temperature.
- Cover the beaker and let it stand undisturbed for at least 24 hours to allow for the slow crystallization of (+)-[Co(en)₃][(+)-tartrate]Cl·5H₂O.[6][7]

Step 4: Isolation and Purification of (+)-[Co(en)₃][(+)-tartrate]Cl·5H₂O

- Collect the crystals by vacuum filtration.
- Save the filtrate for the isolation of the other enantiomer.
- Wash the crystals with a small amount of an ethanol-water mixture (e.g., 40% ethanol), followed by absolute ethanol.[7]
- For higher purity, the diastereomeric salt can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.[7]
- Air-dry the purified crystals and determine the yield.

Step 5: Isolation of (-)-[Co(en)₃]I₃·H₂O from the Filtrate

- To the filtrate saved from Step 4, add a concentrated solution of sodium iodide (NaI).
- Cool the solution in an ice bath to precipitate the less soluble iodide salt of the second enantiomer, (-)-[Co(en)₃]I₃·H₂O.[3][7]
- Collect the precipitate by filtration and wash with a cold NaI solution, followed by ethanol and then acetone.[7]
- Air-dry the product and determine the yield.

The optical purity of the resolved enantiomers is determined by measuring their specific rotation using a polarimeter.[7]

- Prepare solutions of known concentration for each enantiomer (as the iodide or chloride salt) in distilled water.
- Measure the optical rotation of each solution using a polarimeter at the sodium D-line (589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Data Presentation

Parameter	Value	Reference
Molar Mass of $[\text{Co}(\text{en})_3]\text{Cl}_3$	345.59 g/mol	[1]
Molar Mass of (+)-Tartaric Acid	150.09 g/mol	-
Specific Rotation of (+)- $[\text{Co}(\text{en})_3]^{3+}$	+89°	[3]
Specific Rotation of (-)- $[\text{Co}(\text{en})_3]^{3+}$	-89°	[3]
Wavelength for Polarimetry	589 nm (Sodium D-line)	-
Typical Solvent for Polarimetry	Water	[7]

Troubleshooting

- No crystal formation: The solution may be too dilute. Gently evaporate some of the solvent. Ensure the solution is not supersaturated, which can be remedied by gentle reheating and slow cooling.[6]
- Low yield: The crystallization time may have been too short. Allow for a longer crystallization period. Ensure the washing steps are performed with cold solvents to minimize product loss.

- Low optical purity: The separation of the diastereomers may have been incomplete. Recrystallization of the diastereomeric salt is recommended to improve purity.^[7]

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
- Handle cobalt compounds with care as they are potentially carcinogenic.
- Work in a well-ventilated fume hood, especially when using concentrated acids and organic solvents.
- Dispose of all chemical waste according to institutional guidelines.

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